1,6-Dihydropentalene
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Overview
Description
1,6-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that has garnered interest due to its unique structural and electronic properties. The compound is part of the pentalene family, which is known for its anti-aromatic characteristics. This anti-aromaticity arises from the compound’s 8π electron system, which makes it an intriguing subject for theoretical and synthetic organic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydropentalene can be synthesized through various methods. One common approach involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene. This method involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at high temperatures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentalenone derivatives.
Reduction: Reduction reactions can yield dihydropentalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pentalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and acetic anhydride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkali metal bases (Li, Na, K) are employed for deprotonative metalation.
Major Products Formed
Oxidation: Pentalenone derivatives.
Reduction: Dihydropentalene derivatives.
Substitution: Various substituted pentalenes depending on the reagents used.
Scientific Research Applications
1,6-Dihydropentalene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential biological activity due to its unique structure.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1,6-Dihydropentalene involves its interaction with various molecular targets and pathways. The compound’s anti-aromatic nature and electronic properties allow it to participate in unique chemical reactions. For example, its radical cation can undergo photochemical formation from bicyclo[3.3.0]octa-2,6-diene-4,8-diyl cation, involving hydrogen shifts and tautomerization .
Comparison with Similar Compounds
1,6-Dihydropentalene can be compared with other similar compounds such as:
1,5-Dihydropentalene: Similar structure but different electronic properties.
1,4-Dihydropentalene: Another isomer with distinct reactivity.
Pentalene: The parent compound with a fully conjugated 8π electron system.
These compounds share the bicyclic structure but differ in their electronic properties and reactivity, making this compound unique in its applications and behavior.
Properties
CAS No. |
89654-25-1 |
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Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1,6-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-3,5H,4,6H2 |
InChI Key |
YJEVAUSLDPCMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1CC=C2 |
Origin of Product |
United States |
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